

# Application Notes and Protocols: URMC-099 Oral Bioavailability in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | URMC-099 |           |
| Cat. No.:            | B612249  | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

**URMC-099** is a potent, brain-penetrant, and orally bioavailable small-molecule inhibitor of mixed-lineage kinase type 3 (MLK3).[1][2] It also demonstrates inhibitory activity against a spectrum of other kinases, including Leucine-rich repeat kinase 2 (LRRK2).[2][3][4] Due to its ability to modulate neuroinflammatory pathways, **URMC-099** has been investigated as a therapeutic candidate for several neurodegenerative and neuroinflammatory conditions, including HIV-1 Associated Neurocognitive Disorders (HAND), Alzheimer's disease, and multiple sclerosis.[5][6] A critical aspect of its preclinical development is the characterization of its pharmacokinetic (PK) properties, particularly its oral bioavailability and central nervous system (CNS) penetration in rodent models. These notes provide a summary of known pharmacokinetic data and standardized protocols for its evaluation.

### **Pharmacokinetic and Potency Data**

Quantitative data from preclinical studies in mice have established the fundamental pharmacokinetic and potency profile of **URMC-099**. The following tables summarize the key parameters.

## Table 2.1: In Vivo Pharmacokinetics of URMC-099 in Mice



| Parameter                       | Value                                          | Species/Model | Administration<br>Route        | Reference |
|---------------------------------|------------------------------------------------|---------------|--------------------------------|-----------|
| Oral<br>Bioavailability<br>(%F) | 41%                                            | Mouse         | Oral (p.o.)                    | [2][7]    |
| Brain AUC                       | >5,000<br>μg·kg <sup>-1</sup> ·h <sup>-1</sup> | C57BL/6 Mice  | 10 mg/kg<br>Intravenous (i.v.) | [8]       |
| Brain / Plasma<br>Ratio         | 0.81                                           | Mouse         | Not Specified                  | [7]       |
| CNS Persistence                 | Conc. > IC <sub>50</sub> for >6 hours          | C57BL/6 Mice  | 10 mg/kg<br>Intravenous (i.v.) | [2][8]    |

### Table 2.2: In Vitro Inhibitory Potency (IC50) of URMC-099

| Target Kinase  | IC <sub>50</sub> (nM) | Reference |
|----------------|-----------------------|-----------|
| MLK3 (MAP3K11) | 14                    | [2]       |
| MLK1 (MAP3K9)  | 19                    | [3]       |
| MLK2 (MAP3K10) | 42                    | [3]       |
| DLK (MAP3K12)  | 150                   | [3]       |
| LRRK2          | 11                    | [2]       |
| ABL1           | 6.8                   | [3]       |

### **Experimental Protocols**

The following protocols provide a framework for conducting in vivo pharmacokinetic studies of **URMC-099** in rodents.

### **Protocol: In Vivo Pharmacokinetic Study in Mice**

This protocol outlines the procedure to determine key PK parameters, including oral bioavailability.



- Animal Models: Use male C57BL/6 mice (8-10 weeks old). Acclimate animals for at least one
  week before the experiment.
- Group Allocation:
  - Group 1 (Intravenous): Minimum of 3 mice per time point.
  - Group 2 (Oral): Minimum of 3 mice per time point.
- Drug Formulation & Administration:
  - Intravenous (i.v.): Prepare URMC-099 in a vehicle suitable for injection (e.g., 5% DMSO, 40% PEG400, 55% Saline). Administer a single 10 mg/kg dose via the tail vein.[2][8]
  - Oral (p.o.): Prepare URMC-099 as a suspension in a vehicle such as 0.5%
     methylcellulose with 0.1% Tween 80. Administer a single 10 mg/kg dose via oral gavage.
- Sample Collection:
  - Collect blood samples (approx. 50-100 μL) via submandibular or saphenous vein bleeding at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
  - Place blood into tubes containing an anticoagulant (e.g., K2EDTA).
  - Centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.
  - At the final time point, euthanize animals and collect whole brains. Rinse with cold saline, blot dry, and store at -80°C.
- Sample Processing (Brain):
  - Weigh the frozen brain tissue.
  - Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a consistent brain homogenate.
- Bioanalytical Method:



- Determine the concentrations of URMC-099 in plasma and brain homogenate samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- The method should be validated for linearity, accuracy, precision, and sensitivity.
- Data Analysis:
  - Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t<sub>1</sub>/<sub>2</sub>) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
  - Calculate oral bioavailability using the formula: %F = (AUC\_oral / AUC\_iv) \* (Dose\_iv / Dose\_oral) \* 100.

### Protocol: Formulation for Intraperitoneal (i.p.) Injection

For neuroinflammation or efficacy models, intraperitoneal administration is frequently used.[3] [5]

- Dissolve 20 mg of URMC-099 powder in 0.5 mL of 100% DMSO.
- In a separate tube, mix 4 mL of polyethylene glycol 400 (PEG400) and 5.5 mL of sterile saline.
- Add the **URMC-099**/DMSO solution to the PEG400/saline mixture and vortex thoroughly.
- This results in a final concentration of 2 mg/mL URMC-099 in a vehicle containing 5% DMSO.[8]
- Dose animals based on body weight, typically at 10 mg/kg.[8]

## Visualized Workflows and Pathways Experimental Workflow for Oral Bioavailability Study





Click to download full resolution via product page

Caption: Workflow for a rodent oral bioavailability study.



### **Proposed Signaling Pathway of URMC-099**



Click to download full resolution via product page

Caption: **URMC-099** inhibits the MLK3-MAPK signaling cascade.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

### Methodological & Application





- 2. Discovery, Synthesis and Characterization of an Orally Bioavailable, Brain Penetrant Inhibitor of Mixed Lineage Kinase 3 PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis PMC [pmc.ncbi.nlm.nih.gov]
- 5. The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders PMC [pmc.ncbi.nlm.nih.gov]
- 6. News Gelbard Lab University of Rochester Medical Center [urmc.rochester.edu]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: URMC-099 Oral Bioavailability in Rodents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612249#urmc-099-oral-bioavailability-in-rodents]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com